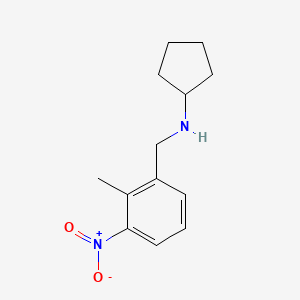

N-(2-methyl-3-nitrobenzyl)cyclopentanamine

Description

N-(2-Methyl-3-nitrobenzyl)cyclopentanamine is a cyclopentanamine derivative featuring a benzyl group substituted with a methyl group at the ortho position and a nitro group at the meta position. These derivatives share a common cyclopentanamine backbone linked to substituted benzyl groups, which influence their physicochemical properties and biological activities.

Properties

IUPAC Name |

N-[(2-methyl-3-nitrophenyl)methyl]cyclopentanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10-11(5-4-8-13(10)15(16)17)9-14-12-6-2-3-7-12/h4-5,8,12,14H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIUKISITNLAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])CNC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-nitrobenzyl)cyclopentanamine typically involves the following steps:

Nitration: The starting material, 2-methylbenzylamine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the benzyl ring.

Cyclopentanation: The nitrated product is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-nitrobenzyl)cyclopentanamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Benzyl Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to N-(2-methyl-3-nitrobenzyl)cyclopentanamine may exhibit significant anticancer activity. For instance, derivatives of cyclopentanamine have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study highlighted the synthesis of cyclopentanamine derivatives that demonstrated potent cytotoxic effects against cancer cells, particularly through mechanisms involving the inhibition of specific signaling pathways associated with tumor proliferation and survival .

Neuropharmacology

This compound also shows promise in neuropharmacological applications. It has been investigated as a potential ligand for NMDA receptors, which are implicated in learning and memory processes. The modulation of these receptors can lead to therapeutic strategies for neurodegenerative diseases such as Alzheimer's disease . The development of PET tracers based on similar structures has been explored to assess NMDA receptor availability in vivo, which could enhance understanding of neurodegenerative conditions .

Antimicrobial Activity

Recent studies have suggested that compounds with a similar structural framework to this compound possess antimicrobial properties. The incorporation of nitro and methyl groups in the benzyl moiety has been linked to enhanced activity against various bacterial strains, including drug-resistant pathogens. This positions such compounds as potential candidates for developing new antimicrobial agents aimed at combating antibiotic resistance .

Structure-Activity Relationship (SAR) Studies

The understanding of how structural variations affect biological activity is crucial for optimizing the efficacy of compounds like this compound. SAR studies have shown that modifications in the cyclopentanamine core and substituents on the aromatic ring can significantly influence pharmacological properties, including potency and selectivity against specific biological targets .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Methods typically include the reaction of cyclopentanamine with appropriate nitro-substituted benzyl halides under controlled conditions to achieve desired derivatives efficiently .

Table: Synthesis Overview

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Alkylation | Base-catalyzed reaction | High |

| 2 | Reduction | Catalytic hydrogenation | Moderate |

| 3 | Purification | Recrystallization | High |

Case Studies

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a series of cyclopentanamine derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results showed that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds on neuronal cell cultures exposed to neurotoxic agents. The results indicated that these compounds could mitigate cell death and promote neuronal survival, suggesting their utility in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrobenzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopentanamine moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

N-(4-Nitrobenzyl)cyclopentanamine Hydrochloride (CAS: Not specified in evidence)

- Structure : Benzyl group substituted with a para-nitro group.

- Synthesis : Prepared via reductive amination of cyclopentanamine with 4-nitrobenzaldehyde, followed by HCl salt formation .

- Applications : Used in preclinical studies as a precursor for positron emission tomography (PET) tracers targeting NMDA receptors .

- Key Data :

N-(4-Chlorobenzyl)cyclopentanamine (CAS: 66063-15-8)

N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine (CAS: 1823933-34-1)

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine (CAS: 134892-19-6)

- Structure : Benzyl group substituted with a boronate ester.

- Synthesis : Likely synthesized via Suzuki-Miyaura coupling precursors.

- Applications : Used in cross-coupling reactions for drug development .

- Key Data :

Comparative Analysis

Table 1: Structural and Functional Comparison of Cyclopentanamine Derivatives

Key Findings:

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance stability and binding to electron-deficient targets, as seen in NMDA receptor tracers .

- Halogenated derivatives (e.g., chloro, fluoro) improve blood-brain barrier penetration, making them suitable for CNS applications .

- Boronate esters enable participation in Suzuki-Miyaura reactions, expanding utility in medicinal chemistry .

Synthetic Routes :

- Reductive amination and alkylation are common methods for cyclopentanamine derivatives .

- Radiosynthesis (e.g., carbon-11 labeling) is critical for PET tracer development .

Pharmacological Relevance :

- Nitro-substituted derivatives show promise in neuroimaging , while halogenated analogues are prioritized for therapeutic CNS targets .

Biological Activity

N-(2-methyl-3-nitrobenzyl)cyclopentanamine is a compound of interest due to its unique structural features, which include a nitro group and a cyclopentanamine moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a nitro group at the 3-position of the benzyl ring and a methyl group at the 2-position, which significantly influences its chemical reactivity and biological properties. The cyclopentanamine structure contributes to its pharmacological profile, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They can produce toxic intermediates upon reduction that bind covalently to DNA, causing cellular damage and death .

- Anti-inflammatory Effects : Nitro-containing compounds can modulate inflammatory responses by interacting with proteins involved in signaling pathways .

- Potential Anticancer Properties : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis through various mechanisms .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, which damages cellular components .

2. Anticancer Activity

A study focused on nitro compounds revealed that those with similar structures to this compound could effectively inhibit microtubule assembly in cancer cells. This disruption leads to cell cycle arrest and apoptosis in breast cancer cell lines . The compound's ability to enhance caspase-3 activity suggests a mechanism for inducing programmed cell death.

3. Anti-inflammatory Effects

Nitro derivatives have been linked to anti-inflammatory activities by inhibiting key enzymes involved in inflammation, such as iNOS and COX-2. Research has shown that these compounds can modulate inflammatory cytokines, reducing overall inflammation in cellular models .

Comparative Analysis

| Compound Name | Nitro Position | Key Biological Activity |

|---|---|---|

| This compound | 3 | Antimicrobial, anticancer |

| N-(3-nitrobenzyl)cyclopentanamine | 3 | Antimicrobial |

| N-benzylcyclopentanamine | None | Baseline for biological activity |

| N-(4-nitrophenyl)cyclopentanamine | 4 | Different electronic properties |

This table highlights the unique positioning of the nitro group in this compound compared to related compounds, which may enhance its effectiveness as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.